

Fmoc-Aeg(N3)-OH: A Versatile Building Block for Advanced Peptoid Synthesis

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Compound of Interest

Compound Name: **Fmoc-Aeg(N3)-OH**

Cat. No.: **B15609224**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science due to their enhanced proteolytic stability, increased cell permeability, and remarkable synthetic versatility. The introduction of functional moieties into the peptoid backbone allows for the creation of complex architectures with tailored properties. **Fmoc-Aeg(N3)-OH**, N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine, is a key building block that facilitates the incorporation of an azide group onto the peptoid backbone. This bioorthogonal handle enables subsequent modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), opening avenues for the development of novel therapeutics, diagnostic tools, and advanced biomaterials. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of **Fmoc-Aeg(N3)-OH** in solid-phase peptoid synthesis.

Physicochemical and Characterization Data

Accurate characterization of **Fmoc-Aeg(N3)-OH** is crucial for its effective application in peptoid synthesis. The following tables summarize its key physicochemical properties and representative nuclear magnetic resonance (NMR) spectral data.

Table 1: Physicochemical Properties of **Fmoc-Aeg(N3)-OH**

Property	Value
Chemical Name	N-(9-Fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine
Synonyms	Fmoc-Aeg(N3)-OH
CAS Number	1935981-35-3
Molecular Formula	C ₁₉ H ₁₈ N ₄ O ₄
Molecular Weight	366.37 g/mol
Appearance	White to off-white solid
Purity	≥98% (by HPLC)[1]
Melting Point	107 - 113 °C[1]
Solubility	Soluble in DMF, NMP, and other common organic solvents for peptide synthesis.
Storage	Store at 2-8°C, protected from light and moisture.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for **Fmoc-Aeg(N3)-OH**

^1H NMR (400 MHz, DMSO-d ₆) δ (ppm)	^{13}C NMR (101 MHz, DMSO-d ₆) δ (ppm)
7.90 (d, J = 7.5 Hz, 2H, Fmoc)	171.5 (C=O, glycine)
7.72 (d, J = 7.5 Hz, 2H, Fmoc)	156.2 (C=O, Fmoc)
7.43 (t, J = 7.4 Hz, 2H, Fmoc)	143.8 (Fmoc)
7.34 (t, J = 7.4 Hz, 2H, Fmoc)	140.7 (Fmoc)
4.35 (d, J = 6.8 Hz, 2H, Fmoc-CH ₂)	127.6 (Fmoc)
4.25 (t, J = 6.8 Hz, 1H, Fmoc-CH)	127.1 (Fmoc)
4.10 (s, 2H, Gly-CH ₂)	125.3 (Fmoc)
3.60 (t, J = 5.5 Hz, 2H, N-CH ₂)	120.1 (Fmoc)
3.45 (t, J = 5.5 Hz, 2H, CH ₂ -N ₃)	65.8 (Fmoc-CH ₂)
50.2 (N-CH ₂)	
49.5 (CH ₂ -N ₃)	
48.8 (Gly-CH ₂)	
46.7 (Fmoc-CH)	

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Experimental Protocols

Synthesis of Fmoc-Aeg(N3)-OH

A plausible and efficient synthesis of **Fmoc-Aeg(N3)-OH** can be achieved through a multi-step process starting from readily available reagents. The following protocol is a representative procedure.

Step 1: Synthesis of N-(2-aminoethyl)glycine

- In a round-bottom flask, dissolve ethylenediamine in a suitable solvent such as dichloromethane (DCM).

- Cool the solution in an ice bath and slowly add one equivalent of a haloacetic acid (e.g., chloroacetic acid).
- Allow the reaction to stir overnight at room temperature.
- The resulting N-(2-aminoethyl)glycine can be isolated and purified by recrystallization.

Step 2: Synthesis of N-(2-azidoethyl)amine

- Dissolve 2-chloroethylamine hydrochloride in water and neutralize with a base (e.g., sodium hydroxide).
- Add an excess of sodium azide to the solution.
- Heat the reaction mixture under reflux for several hours.
- After cooling, extract the N-(2-azidoethyl)amine with a suitable organic solvent (e.g., diethyl ether).
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

Step 3: Synthesis of N-(2-azidoethyl)glycine

- Combine N-(2-azidoethyl)amine and a haloacetic acid ester (e.g., ethyl bromoacetate) in a suitable solvent like acetonitrile.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at room temperature until completion.
- Hydrolyze the resulting ester with a base (e.g., lithium hydroxide) in a mixture of tetrahydrofuran and water to yield N-(2-azidoethyl)glycine.

Step 4: Fmoc Protection of N-(2-azidoethyl)glycine

- Dissolve N-(2-azidoethyl)glycine in a mixture of 1,4-dioxane and water.

- Cool the solution in an ice bath and add a base, such as sodium bicarbonate.
- Slowly add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in 1,4-dioxane.
- Allow the reaction to warm to room temperature and stir overnight.
- Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude **Fmoc-Aeg(N3)-OH** can be purified by column chromatography on silica gel to yield the final product as a white solid.

Table 3: Representative Yields for the Synthesis of **Fmoc-Aeg(N3)-OH**

Reaction Step	Starting Materials	Product	Representative Yield (%)
1	Ethylenediamine, Chloroacetic acid	N-(2-aminoethyl)glycine	70-80
2	2-Chloroethylamine, Sodium azide	N-(2-azidoethyl)amine	60-70
3	N-(2-azidoethyl)amine, Ethyl bromoacetate	N-(2-azidoethyl)glycine	80-90
4	N-(2-azidoethyl)glycine, Fmoc-OSu	Fmoc-Aeg(N3)-OH	75-85
Overall	30-45		

Solid-Phase Peptoid Synthesis using **Fmoc-Aeg(N3)-OH**

The standard method for synthesizing peptoids is the solid-phase submonomer method developed by Zuckermann and coworkers.^{[2][3]} This approach involves a two-step cycle of acylation and displacement. The following protocol details the incorporation of an azido functionality using **Fmoc-Aeg(N3)-OH** as a building block for the N-terminus, and 2-azidoethylamine for an internal residue.

Materials:

- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine
- Bromoacetic acid
- N,N'-Diisopropylcarbodiimide (DIC)
- Primary amines (for side chains)
- 2-Azidoethylamine
- **Fmoc-Aeg(N3)-OH**
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Diethyl ether

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a fritted reaction vessel.
- Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation. Wash the resin thoroughly with DMF.

- First Monomer Coupling (Acylation): Add a solution of bromoacetic acid (10 eq.) and DIC (10 eq.) in DMF to the resin. Agitate for 30 minutes. Drain and wash with DMF.
- First Monomer Coupling (Displacement): Add a solution of the desired primary amine (e.g., isobutylamine, 20 eq.) in N-methylpyrrolidone (NMP) or DMF. Agitate for 1-2 hours. Drain and wash with DMF.
- Subsequent Monomer Cycles (for internal azido residue):
 - Acylation: Repeat step 3.
 - Displacement: Add a solution of 2-azidoethylamine (20 eq.) in NMP or DMF. Agitate for 2 hours. Drain and wash with DMF.
- Final Monomer Coupling (N-terminal **Fmoc-Aeg(N3)-OH**):
 - Acylation: This step is omitted as the carboxyl group is part of the building block.
 - **Fmoc-Aeg(N3)-OH** Coupling: Activate **Fmoc-Aeg(N3)-OH** (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add the activated solution to the deprotected N-terminus on the resin. Agitate for 2-4 hours. Drain and wash with DMF.
- Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.
- Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
- Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptoid in cold diethyl ether. Centrifuge to pellet the peptoid, wash with cold ether, and dry. Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC).

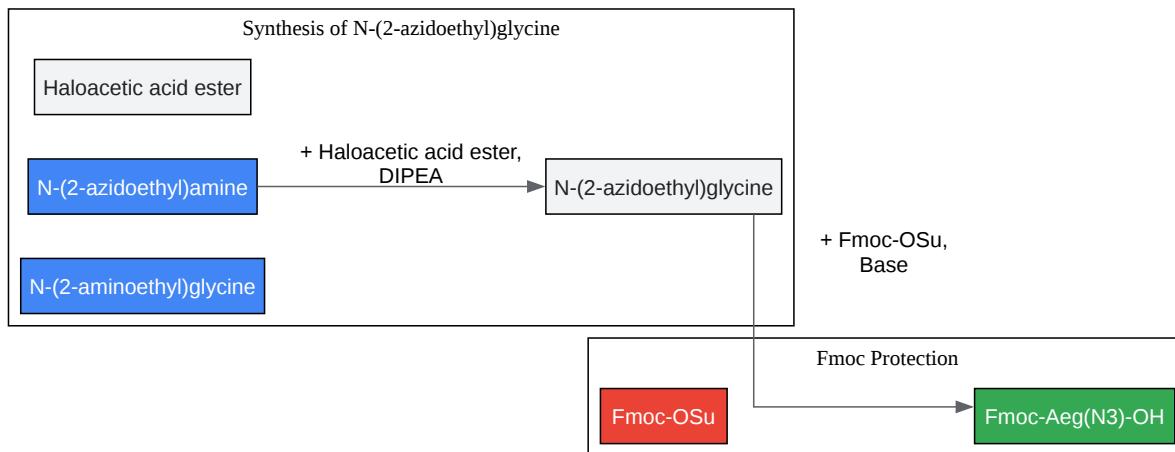
Table 4: Representative Purity and Yield for a Model Azido-Peptoid

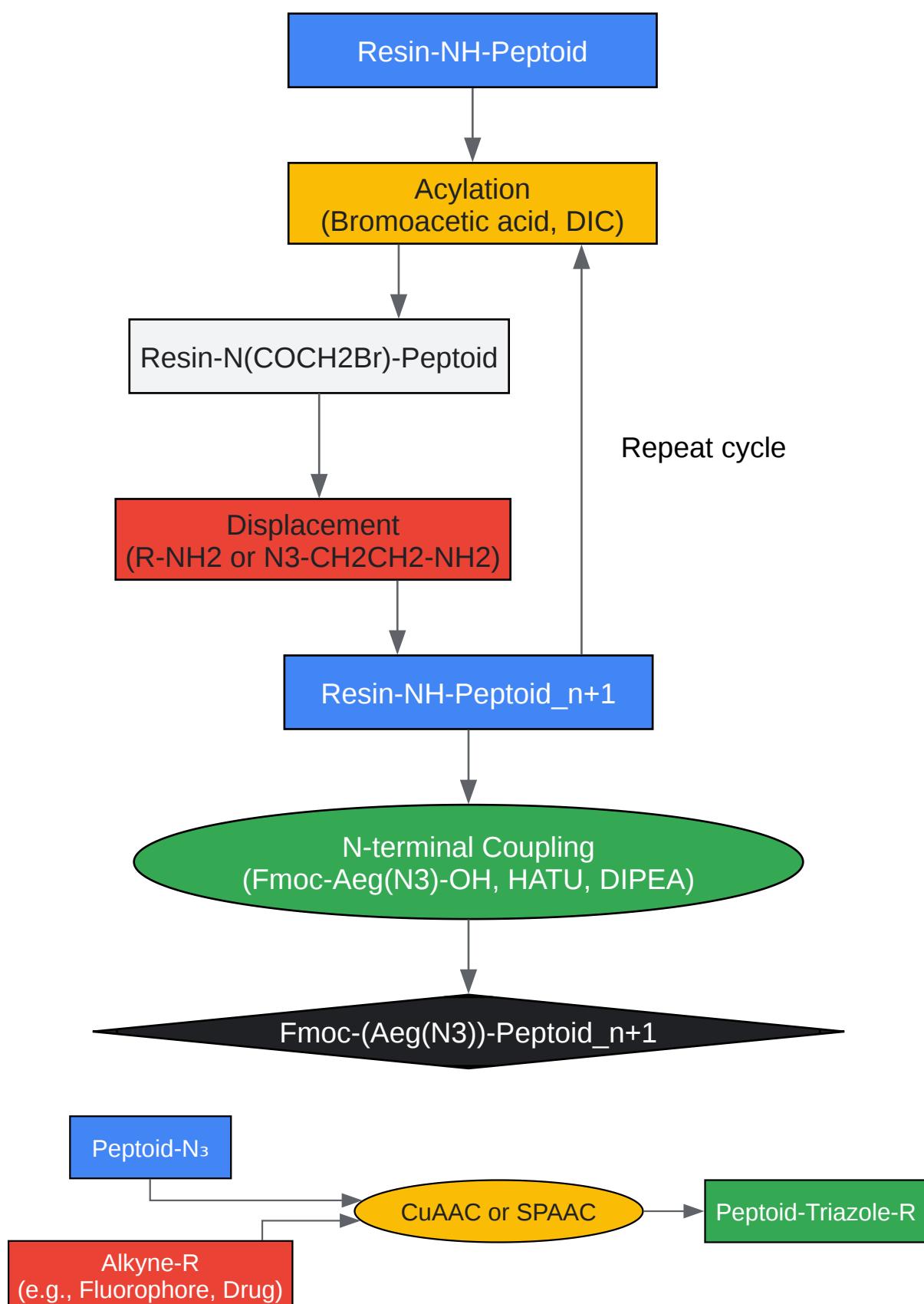
Peptoid Sequence	Crude Purity (by HPLC)	Isolated Yield (after HPLC)
H ₂ N-(Aeg(N ₃))-(Nae)-(Nib)-CONH ₂ *	>70%	30-50%

*Where Aeg(N₃) is azidoethylglycine, Nae is N-(2-azidoethyl)glycine, and Nib is N-isobutylglycine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving **Fmoc-Aeg(N3)-OH**.





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